![molecular formula C18H21NSe B14215643 Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]- CAS No. 831200-80-7](/img/structure/B14215643.png)
Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with an appropriate seleno compound under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol, while catalysts like palladium on carbon may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and scalable. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylseleno group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, influencing cellular processes and pathways. The compound may target enzymes involved in oxidative stress, modulating their activity and providing protective effects against cellular damage.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-ethyl-: Lacks the phenylseleno group, resulting in different chemical properties and applications.
Benzenemethanamine, N-methyl-: Similar structure but with a methyl group instead of the phenylseleno group.
Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of the phenylseleno group.
Uniqueness
The presence of the phenylseleno group in Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]- imparts unique redox properties, making it distinct from other benzenemethanamines. This uniqueness allows for specialized applications in research and industry, particularly in areas involving redox chemistry and oxidative stress.
Properties
CAS No. |
831200-80-7 |
|---|---|
Molecular Formula |
C18H21NSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-benzyl-2-phenylselanylpentan-3-imine |
InChI |
InChI=1S/C18H21NSe/c1-3-18(19-14-16-10-6-4-7-11-16)15(2)20-17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
CWIYYOFZHPJWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC1=CC=CC=C1)C(C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)


![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
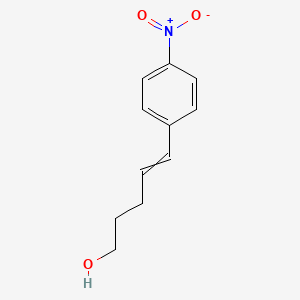
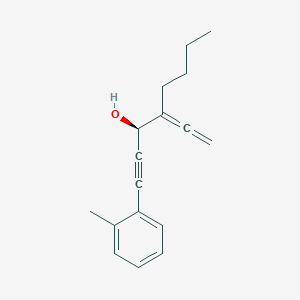

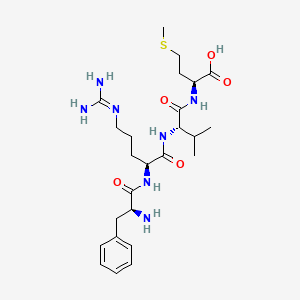
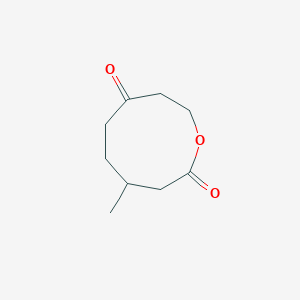
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
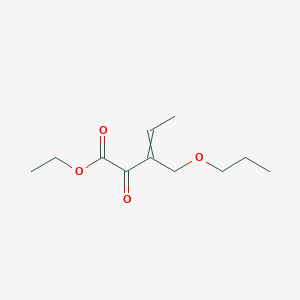
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
